Ammonium tartrate

Overview

Description

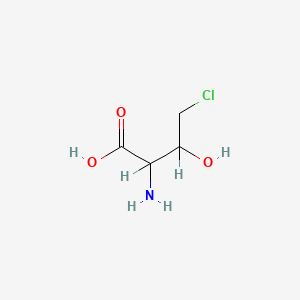

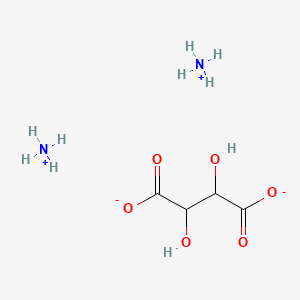

Diammonium L-tartrate is an organic salt that is the diammonium salt of L-(+)-tartaric acid. It contains a L-tartrate(2-).

Scientific Research Applications

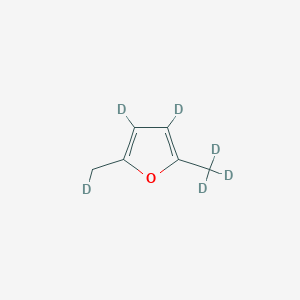

Clinical Dosimetry Material : Ammonium tartrate has been explored for its suitability as a clinical dosimetry material. It demonstrates promising properties like radical stability, sensitivity to absorbed doses relevant for clinical use, and a good signal-to-noise ratio. Deuterating the crystals can further improve sensitivity. The response of this compound dosimeters changes with the linear energy transfer (LET) of radiation, which is crucial in clinical applications (Olsson, Lund, & Lund, 2000).

Neutron Diffraction Study : The neutron diffraction of this compound has been analyzed, providing insights into its structure. This study revealed details about hydrogen bonding and the environment of ammonium ions, which are essential for understanding its properties (Yadava & Padmanabhan, 1976).

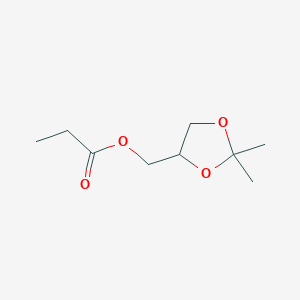

Templating of Sol-Gel Reactions : this compound has been used as a template for sol-gel reactions to produce hollow silica fibers. This application is significant in creating fibers with specific geometric channels, which can be useful in various fields like materials science and engineering (Miyaji, Davis, Charmant, & Mann, 1999).

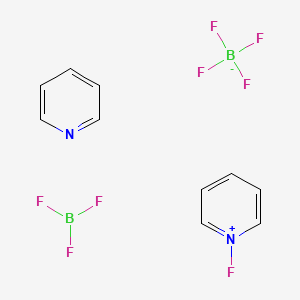

ESR Dosimetry Enhancement : Enhancing the electron spin resonance (ESR) dosimetry of this compound by adding gadolinium oxide has been studied. This blend shows increased sensitivity to gamma rays and a linear dose response, which is vital in dosimetry applications (Brai et al., 2007).

Nonlinear Optical Material : this compound has been studied as a potential nonlinear optical (NLO) material. Investigations into its crystal structure, vibrational spectra, and hyperpolarizability reveal its suitability for NLO applications (Vidya et al., 2011).

Electrical and Thermal Properties : Research on the electrical and thermal properties of this compound has been conducted. This includes examining its calorimetric properties, electrical parameters, and phase transitions, which are important for applications in materials science (Abdel-Kader et al., 1991).

Mechanism of Action

Target of Action

Ammonium tartrate is a chemical compound that is used in a variety of applications. It’s important to note that the compound’s effects can vary depending on the context and concentration .

Mode of Action

It is known that ammonium ions can be involved in various biological processes, such as ph regulation and metabolic activities . Tartrate ions, on the other hand, can act as chelating agents, binding to metal ions and potentially influencing various biochemical reactions .

Biochemical Pathways

This compound may influence several biochemical pathways. For instance, it has been suggested that ammonium ions can be involved in nitrogen transport and allocation in plants . .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, water-soluble molecule, it is likely to be readily absorbed and distributed in biological systems. The specifics of its metabolism and excretion would depend on the organism and the specific biological context .

Result of Action

The molecular and cellular effects of this compound’s action can vary widely depending on the concentration and the specific biological context. For instance, in certain conditions, it may influence the production of pigments in fungi . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, high pH and low glucose amounts can stimulate the production of red pigments . Moreover, the presence of other ions in the environment can also influence the action of this compound, as tartrate ions can bind to various metal ions .

Biochemical Analysis

Biochemical Properties

Ammonium tartrate plays a significant role in biochemical reactions. It is used in cell culture and chromatography . It has been used to displace sodium for the analysis of a modified oligonucleotide by matrix-assisted laser desorption/ionization post-source decay (MALDI-PSD) .

Cellular Effects

This compound influences cell function in various ways. For instance, it has been used in the culture of the white rot fungus Phanerochaete chrysosporium for the study of quinone production . It has also been used in the culture of Cyathus stercoreus to examine the activity of ligninolytic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For example, it has been probed as a more sensitive standard than L-alanine for high dose determinations in electron spin resonance (ESR) dosimetry research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known for its stability and is typically stored at room temperature .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been used in the study of the extracellular cellulolytic enzyme system by Nectria catalinensis .

Properties

| { "Design of the Synthesis Pathway": "Ammonium tartrate can be synthesized by reacting tartaric acid with ammonium hydroxide.", "Starting Materials": [ "Tartaric acid", "Ammonium hydroxide" ], "Reaction": [ "Dissolve tartaric acid in water to form a solution.", "Slowly add ammonium hydroxide to the tartaric acid solution while stirring.", "Continue stirring until all of the tartaric acid has dissolved and a clear solution is obtained.", "Filter the solution to remove any insoluble impurities.", "Heat the filtered solution to evaporate the water and obtain solid ammonium tartrate." ] } | |

CAS No. |

3164-29-2 |

Molecular Formula |

C4H6O6.2H3N C4H12N2O6 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

diazanium;(2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3/t1-,2-;;/m1../s1 |

InChI Key |

NGPGDYLVALNKEG-OLXYHTOASA-N |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

boiling_point |

Decomposes |

Color/Form |

Colorless, crystalline (sand-like) solid or white granule White crystals Crystals or white granules |

density |

1.601 g/cu cm |

physical_description |

White solid; [Hawley] Soluble in water; [MSDSonline] |

Related CAS |

3095-65-6 |

solubility |

In water, 64 lbs per 100 lbs water at 70 °F In water: 43.92 g soluble in 100 g H2O at 0 °C; 58.10 g soluble in 100 g H2O at 15 °C; 63.81 g soluble in 100 g H2O at 30 °C; 79.45 g soluble in 100 g H2O at 45 °C; 87.17 g soluble in 100 g H2O at 60 °C Very slightly soluble in alcohol |

Synonyms |

L(+)-Tartaric acid diammonium salt |

vapor_pressure |

7.1X10-16 mm Hg at 25 °C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.